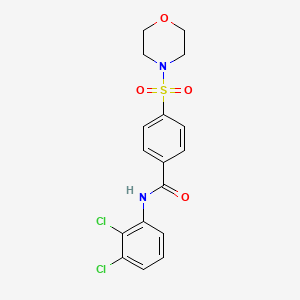
N-(2,3-dichlorophenyl)-4-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-4-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a highly polar and water-soluble compound that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to act as a hydrogen bond disruptor and a free radical scavenger. This compound has been shown to disrupt the hydrogen bonding between water molecules, which can affect the solubility and reactivity of other compounds. Additionally, this compound has been shown to scavenge free radicals, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as lactate dehydrogenase and creatine kinase. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, as it can block pain signals in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-4-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its ability to dissolve a wide range of compounds and its cryoprotective properties. However, this compound can also have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound can affect the activity of some enzymes and proteins, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)-4-(4-morpholinylsulfonyl)benzamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the development of new applications for this compound, such as its use as a drug delivery system or its potential as a therapeutic agent for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-4-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a solvent, cryoprotectant, and penetration enhancer. It has been shown to be effective in dissolving a wide range of organic and inorganic compounds, making it a popular choice for chemical reactions and analysis. This compound is also commonly used as a cryoprotectant for cell and tissue preservation, as it has been shown to protect cells from damage during freezing and thawing. Additionally, this compound has been used as a penetration enhancer for transdermal drug delivery, as it can increase the permeability of the skin to certain drugs.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-14-2-1-3-15(16(14)19)20-17(22)12-4-6-13(7-5-12)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHBKNMZZXXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-methyl-5-[(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4707352.png)

![4,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4707366.png)
![(4-chloro-2-methylphenyl){1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4707370.png)
![2-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B4707381.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707410.png)
![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)



![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)